5-methyl-N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
5-METHYL-N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting 1-methyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions.
Formation of the Benzisoxazole Moiety: This involves cyclization reactions using suitable starting materials and catalysts.
Coupling of the Pyrazole and Benzisoxazole Units: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its heterocyclic nature .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-METHYL-N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A precursor in the synthesis of the target compound.
Indole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
The uniqueness of 5-METHYL-N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE lies in its combined pyrazole and benzisoxazole structure, which provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C17H23N5O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-methyl-N-[1-methyl-5-(propylcarbamoyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C17H23N5O3/c1-4-7-18-17(24)15-12(9-19-22(15)3)20-16(23)14-11-8-10(2)5-6-13(11)25-21-14/h9-10H,4-8H2,1-3H3,(H,18,24)(H,20,23) |
InChI Key |
VCFRXNSWLBGAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=NOC3=C2CC(CC3)C |
Origin of Product |
United States |
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